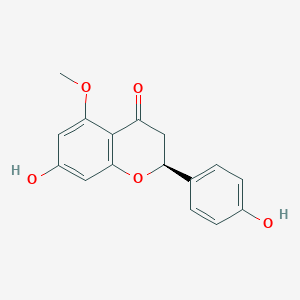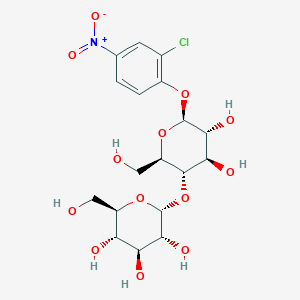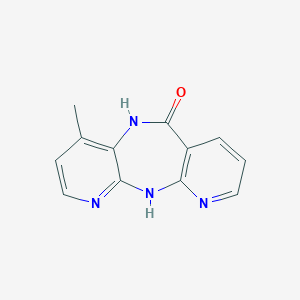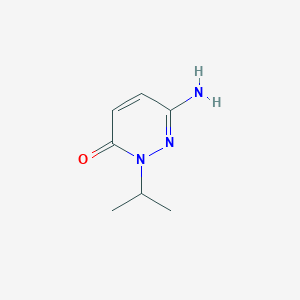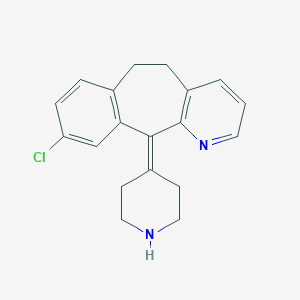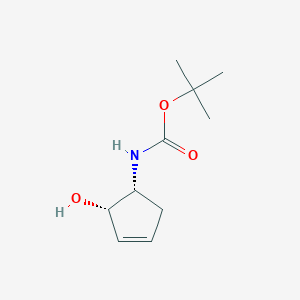
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as carbamate and is a derivative of carbamic acid. Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mecanismo De Acción
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. The inhibition of this enzyme can lead to an increase in acetylcholine levels, which can improve cognitive function. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and improvement of cognitive function. The compound has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has several advantages for lab experiments, including its high yield synthesis method and its potential as an enzyme inhibitor. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis-. These include further studies on its mechanism of action, optimization of its synthesis method, and the development of new applications in drug discovery and antimicrobial agents. Additionally, more research is needed to fully understand the potential toxic effects of the compound and its suitability for use in humans.
Métodos De Síntesis
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- is synthesized using a specific method that involves the reaction of cyclopentadiene with diethyl carbonate in the presence of a catalyst. The reaction leads to the formation of carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- in high yields. This method has been optimized to produce high-quality carbamate for scientific research.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential as an enzyme inhibitor, which can be useful in drug discovery.
Propiedades
Número CAS |
144019-37-4 |
|---|---|
Nombre del producto |
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- |
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2S)-2-hydroxycyclopent-3-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4,6-8,12H,5H2,1-3H3,(H,11,13)/t7-,8+/m1/s1 |
Clave InChI |
DHLIIKDZNXGTAF-SFYZADRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CC=C[C@@H]1O |
SMILES |
CC(C)(C)OC(=O)NC1CC=CC1O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC=CC1O |
Sinónimos |
Carbamic acid, (2-hydroxy-3-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, cis- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate](/img/structure/B122494.png)
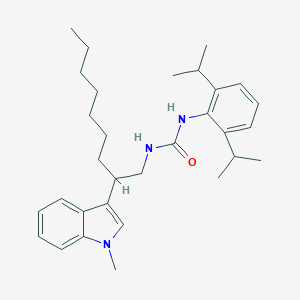
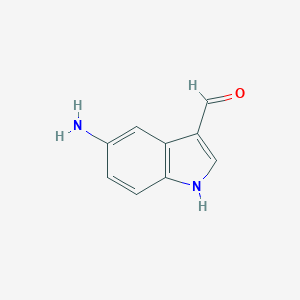
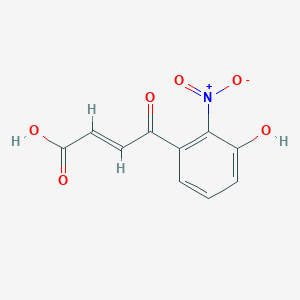
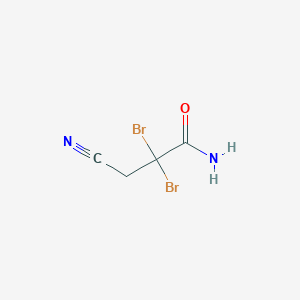
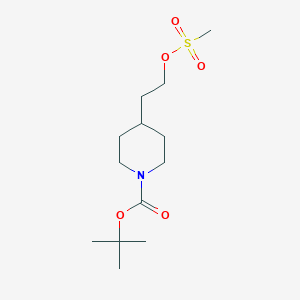
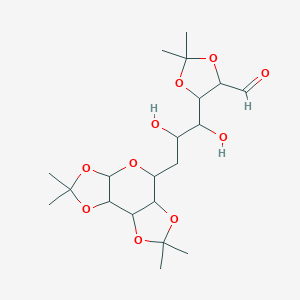
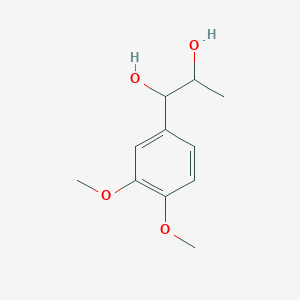
![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
